(2S,4S,5S,7R)-5-Amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid
Overview
Description
An impurity of Aliskiren
Scientific Research Applications
Branched Chain Aldehydes in Foods
Compounds with branched chains and specific functional groups, like aldehydes, play significant roles in food science, particularly in flavor formation. Smit et al. (2009) reviewed the production and breakdown pathways of branched aldehydes, such as 2-methyl propanal and 2- and 3-methyl butanal, highlighting their importance as flavor compounds in both fermented and non-fermented food products. This research illustrates how understanding the metabolic conversions at the microbial and food composition level can help in controlling the formation of desired flavor compounds in foods (Smit, Engels, & Smit, 2009).
Photodynamic Therapy Enhancements
Gerritsen et al. (2008) focused on improving photodynamic therapy (PDT) outcomes by enhancing the accumulation of protoporphyrin IX (PpIX) through various pretreatment strategies. This work underscores the significance of modifying treatment protocols, including the use of specific compounds, to enhance the efficacy of therapies for conditions like skin diseases. It demonstrates an approach to research where the modification and application of complex compounds can significantly impact clinical outcomes (Gerritsen, Smits, Kleinpenning, van de Kerkhof, & van Erp, 2008).
Aspartame Metabolism
The metabolism of specific compounds, such as aspartame, reveals insights into how complex molecules are broken down into components like aspartic acid, phenylalanine, and methanol, and how these components are further metabolized. Ranney and Oppermann (1979) discussed the metabolic pathways of the aspartate moiety from aspartame, drawing parallels to dietary aspartic acid metabolism. This type of research highlights the importance of understanding metabolic pathways in assessing the safety and effects of dietary supplements and artificial sweeteners (Ranney & Oppermann, 1979).
Conversion of Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) reviewed the synthesis of 5-Hydroxymethylfurfural (HMF) from plant biomass, an example of converting complex organic compounds into valuable chemicals for the industry. Their work points out the potential of using plant-derived compounds as alternative feedstocks for producing industrial chemicals, highlighting a sustainable approach to chemical manufacturing. This research exemplifies the scientific exploration into converting natural compounds into valuable materials for various applications (Chernyshev, Kravchenko, & Ananikov, 2017).
Mechanism of Action
Target of Action
The primary target of Aliskiren Hemifumarate (SSSRisomer) Impurity is the enzyme renin . Renin is secreted by the kidneys when blood volume and renal perfusion decrease . It plays a crucial role in the renin-angiotensin system (RAS), which is a hormone system that regulates blood pressure and fluid balance .
Biochemical Pathways
The inhibition of renin by Aliskiren Hemifumarate (SSSRisomer) Impurity affects the renin-angiotensin system (RAS) . This system is a critical regulator of blood pressure and fluid balance. By inhibiting the formation of angiotensin II, Aliskiren reduces the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .
Result of Action
The molecular and cellular effects of Aliskiren Hemifumarate (SSSRisomer) Impurity’s action result in a decrease in blood pressure . By inhibiting the formation of angiotensin II, the compound reduces the vasoconstrictive and aldosterone-secreting effects of angiotensin II . This leads to a decrease in blood pressure and a lower risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .
Biochemical Analysis
Biochemical Properties
It is known that Aliskiren, the parent compound, inhibits the enzyme renin . This inhibition prevents the conversion of angiotensinogen to angiotensin I .
Cellular Effects
The parent compound, Aliskiren, is known to reduce plasma renin activity (PRA), thereby influencing cell function .
Molecular Mechanism
The parent compound, Aliskiren, is known to inhibit the enzyme renin . This inhibition prevents the conversion of angiotensinogen to angiotensin I .
properties
IUPAC Name |
(2S,4S,5S,7R)-5-amino-N-(3-amino-2,2-dimethyl-3-oxopropyl)-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;(E)-but-2-enedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.C4H4O4/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;5-3(6)1-2-4(7)8/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1-2H,(H,5,6)(H,7,8)/b;2-1+/t22-,23+,24+,25+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSFGNDXWVZPKJA-HZBJLSHGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=CC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.C(=C/C(=O)O)\C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H57N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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